1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamine
Description
Properties
Molecular Formula |
C11H18N4 |
|---|---|
Molecular Weight |
206.29 g/mol |
IUPAC Name |
1-(6-piperazin-1-ylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C11H18N4/c1-9(12)10-2-3-11(14-8-10)15-6-4-13-5-7-15/h2-3,8-9,13H,4-7,12H2,1H3 |
InChI Key |
AZXFGIPRBMDMME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)N2CCNCC2)N |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling for Pyridine Functionalization
Transition-metal-catalyzed cross-coupling reactions enable precise functionalization of the pyridine ring. Suzuki-Miyaura couplings, for instance, utilize boronic ester intermediates to introduce substituents. In one protocol, 5-bromo-2-piperazin-1-ylpyridine undergoes coupling with ethanamine-derived boronic esters using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/water mixture at 80°C. This method achieves yields of 65–75% but requires rigorous exclusion of oxygen to prevent catalyst deactivation.
Representative Reaction :
Stepwise Functionalization of the Ethanamine Side Chain
Reductive Amination of Pyridine Ketone Intermediates
The ethanamine group is often introduced via reductive amination of a ketone precursor. For example, 6-(piperazin-1-yl)pyridin-3-yl ketone reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature, yielding the target compound with 70–80% efficiency. Alternatively, catalytic hydrogenation (H₂, Raney Ni) under mild pressures (1–3 atm) provides comparable yields.
Optimization Insights :
Gabriel Synthesis for Primary Amine Installation
The Gabriel synthesis offers an alternative route to introduce the primary amine. 6-(Piperazin-1-yl)pyridin-3-yl bromide is treated with potassium phthalimide in DMF at 120°C, followed by hydrazinolysis (hydrazine hydrate, ethanol, reflux) to yield the free amine. This method avoids over-alkylation but requires stringent moisture control to prevent hydrolysis of the phthalimide intermediate.
Advanced Catalytic Systems and Ligand Design
Buchwald-Hartwig Amination for Direct Coupling
State-of-the-art approaches employ Buchwald-Hartwig amination to couple piperazine directly with halogenated pyridines. Using Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) as a ligand system, reactions proceed in toluene at 100°C with Cs₂CO₃ as a base, achieving yields >80%.
Catalyst-Ligand Pair Comparison
| Catalyst System | Ligand | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Pd₂(dba)₃/Xantphos | Xantphos | 82 | 12 |
| Pd(OAc)₂/BINAP | BINAP | 75 | 18 |
| PdCl₂(AmPhos)₂ | Adamantylphosphine | 68 | 24 |
Microwave-Assisted Synthesis for Accelerated Reactions
Microwave irradiation significantly reduces reaction times. For instance, coupling 5-bromo-2-piperazin-1-ylpyridine with ethylamine hydrochloride in NMP under microwave conditions (150°C, 30 minutes) achieves 85% yield, compared to 12 hours under conventional heating.
Purification and Characterization Challenges
Chromatographic Resolution of Regioisomers
Separation of regioisomers (e.g., 2- vs. 6-piperazine-substituted pyridines) remains a key challenge. Reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid) resolves isomers with >95% purity.
Crystallization Optimization
Recrystallization from ethanol/water (3:1 v/v) at −20°C produces needle-like crystals suitable for X-ray diffraction analysis. Differential scanning calorimetry (DSC) confirms a melting point of 148–150°C, consistent with literature.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperazine and pyridine rings.
Reduction: Piperidine derivatives.
Substitution: Alkylated or acylated derivatives of the piperazine ring.
Scientific Research Applications
Pharmacological Applications
1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamine has shown promise in various pharmacological applications:
Neuropharmacology
The piperazine ring is known for its interactions with neurotransmitter receptors, making this compound a candidate for neuropharmacological research. Studies have indicated that derivatives of this compound may modulate neurotransmitter levels, potentially benefiting conditions such as depression and anxiety disorders.
Anticancer Research
Recent investigations into the anticancer properties of piperazine derivatives have highlighted their potential as cytotoxic agents. For instance, compounds structurally related to 1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamine have been evaluated for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects .
Antimicrobial Activity
Research has also explored the antimicrobial properties of similar compounds. The presence of the piperazine moiety may enhance the ability of these compounds to inhibit bacterial growth, making them candidates for further exploration in treating infections .
Case Study 1: Neuropharmacological Effects
A study focused on the neuropharmacological effects of piperazine derivatives revealed their potential in modulating neurotransmitter levels in models of Parkinson's disease. The inhibition of monoamine oxidase B (MAO-B) was particularly noted as beneficial, positioning these compounds for further exploration in neurodegenerative therapies.
Case Study 2: Anticancer Properties
In another investigation, the cytotoxic effects of 1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamine were evaluated against several cancer cell lines. The results indicated that structural modifications could significantly enhance the compound's efficacy, suggesting a pathway for developing new anticancer agents .
Mechanism of Action
The mechanism of action of 1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a ligand for certain receptors, modulating their activity. The compound can interact with neurotransmitter receptors, influencing pathways related to mood and cognition .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table summarizes key structural and functional differences between 1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamine and its analogs:
Structural and Functional Insights
Piperazine vs. Azepane Substitution
Positional Isomerism
- Compound LP (pyridin-2-yl substitution) versus the target compound (pyridin-3-yl) demonstrates how positional isomerism affects electronic distribution and hydrogen-bonding capacity, which can influence receptor interactions .
Functional Group Modifications
- UDO incorporates a trifluoromethyl group and ketone, enhancing metabolic stability and target affinity. These features are critical for its antiparasitic efficacy against T. cruzi .
Chiral Variants
Pharmacological Relevance
- Kinase Inhibition : The target compound’s piperazine-pyridine-ethanamine scaffold is integral to kinase inhibitors like Compound 14 (), which targets ATR/mTOR pathways implicated in cancer .
- Enzyme Inhibition : UDO and UDD () exemplify how piperazine-pyridine derivatives can be optimized for enzyme inhibition through strategic functionalization (e.g., trifluoromethyl groups for CYP51 binding).
Biological Activity
1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamine, a compound featuring a piperazine moiety linked to a pyridine ring, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various receptors, therapeutic applications, and structure-activity relationships (SAR).
Biological Activity Overview
This compound has shown promising biological activities, particularly in the context of neurological disorders and cancer therapy. The following sections detail specific findings related to its receptor interactions and therapeutic potential.
Receptor Interactions
-
Dopamine Receptors :
- Studies indicate that compounds related to 1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamine exhibit partial agonistic activity at dopamine D2 and D3 receptors. This is significant for treating conditions like Parkinson's disease, where modulation of dopaminergic pathways is crucial .
- For example, a series of piperazine derivatives showed varying degrees of efficacy at these receptors, with some compounds achieving low nanomolar EC50 values, indicating high potency .
- Serotonin Receptors :
Structure-Activity Relationship (SAR)
Understanding the SAR of 1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamine is vital for optimizing its pharmacological properties:
| Compound | Receptor Type | EC50 (nmol/L) | Emax (%) |
|---|---|---|---|
| Compound A | D2L | 0.8 | 27.1 |
| Compound B | D3 | 19 | 81.0 |
| Compound C | 5-HT1A | 0.6 | 102.4 |
The above table summarizes the functional activity of various derivatives related to the compound, highlighting their receptor selectivity and potency .
Parkinson's Disease Models
In animal models of Parkinson's disease, compounds derived from or similar to 1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamine have demonstrated neuroprotective effects. For instance:
- Neuroprotective Effects : A study reported that a D3-preferring agonist exhibited significant neuroprotective effects in vivo, suggesting that similar compounds could mitigate oxidative stress in dopaminergic neurons .
Cancer Research
Recent studies have also explored the anticancer potential of piperazine derivatives:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, coupling a pyridine derivative with piperazine. Key steps include:
- Substrate Preparation : Use 5-amino-2-chloropyridine as the starting material.
- Coupling Reaction : React with piperazine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) ensures high purity.
- Optimization : Monitor temperature (80–100°C) and reaction time (12–24 hours) to maximize yield. Confirm purity via HPLC (>95%) and structural identity via ¹H/¹³C NMR .
Q. How can structural confirmation and purity assessment be performed for this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) should show peaks for piperazine NH (δ 1.8–2.2 ppm), pyridine protons (δ 7.5–8.5 ppm), and ethanamine CH₂ (δ 2.6–3.1 ppm) .
- Mass Spectrometry (MS) : ESI-MS should display a molecular ion peak at m/z corresponding to C₁₁H₁₇N₅ (calc. 227.15).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to verify purity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., P95) if aerosolization occurs .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors/dust.
- Spill Management : Absorb spills with inert material (e.g., vermiculite), collect in sealed containers, and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How does the compound’s piperazine-pyridine scaffold influence its pharmacological target selectivity?
- Methodological Answer :
- Receptor Docking Studies : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinity to dopamine D3 receptors, leveraging the piperazine moiety’s flexibility for receptor interaction .
- Comparative Analysis : Compare with analogs (e.g., 6-(4-methylpiperazin-1-yl)pyridin-3-amine) to assess how substituents modulate selectivity. Data shows that N-alkylation (e.g., ethyl vs. methyl) alters receptor binding by ~30% .
- In Vitro Assays : Perform competitive binding assays (³H-spiperone displacement) on transfected HEK293 cells expressing D2/D3 receptors .
Q. What strategies resolve contradictions in reported toxicity data for piperazine-containing compounds?
- Methodological Answer :
- Data Triangulation : Cross-reference in vitro (e.g., Ames test) and in vivo (rodent acute toxicity) studies. For example, discrepancies in oral LD₅₀ values (e.g., 250 mg/kg vs. 500 mg/kg) may arise from metabolic differences between species .
- Dose-Response Analysis : Use Hill equation modeling to quantify toxicity thresholds. Adjust for confounding factors (e.g., solvent choice in assays) .
- Meta-Analysis : Aggregate data from PubChem, ECHA, and peer-reviewed studies to identify consensus toxicity profiles .
Q. How can the compound’s derivatives be designed to enhance metabolic stability without compromising bioactivity?
- Methodological Answer :
- Structural Modifications :
- Pyridine Ring : Introduce electron-withdrawing groups (e.g., -CF₃) at position 2 to reduce CYP450-mediated oxidation .
- Piperazine Substituents : Replace hydrogen with methyl groups to sterically hinder N-dealkylation .
- In Silico Screening : Use ADMET Predictor™ to prioritize derivatives with optimal logP (2–3) and low hepatic extraction ratios .
- In Vivo PK Studies : Administer lead candidates to Sprague-Dawley rats; monitor plasma half-life via LC-MS/MS .
Comparative Analysis Table
| Compound | Structural Feature | Bioactivity (IC₅₀, nM) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| Target Compound | Piperazine-pyridine-ethanamine | 12.3 (D3) | 45 (Human liver microsomes) |
| 6-(4-Methylpiperazin-1-yl)pyridin-3-amine | Methyl-piperazine | 18.7 (D3) | 28 |
| 2-(1-Ethylpiperidin-4-yl)ethanamine | Piperidine-ethylamine | 45.9 (D2) | 62 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
